N-Benzhydrylacetamide

Lipophilicity CNS drug design Physicochemical profiling

N-Benzhydrylacetamide (N-(diphenylmethyl)acetamide, CAS 5267-35-6) is a secondary amide featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen of an acetamide moiety, with molecular formula C₁₅H₁₅NO and a molecular weight of 225.28 g/mol. It is classified as a white crystalline solid with solubility in common organic solvents such as ethanol and acetone and limited water solubility.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 5267-35-6
Cat. No. B6616487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzhydrylacetamide
CAS5267-35-6
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12(17)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,16,17)
InChIKeyWEASGADRJWKQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydrylacetamide (CAS 5267-35-6): Core Physicochemical Profile and Structural Identity for Informed Sourcing


N-Benzhydrylacetamide (N-(diphenylmethyl)acetamide, CAS 5267-35-6) is a secondary amide featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen of an acetamide moiety, with molecular formula C₁₅H₁₅NO and a molecular weight of 225.28 g/mol [1]. It is classified as a white crystalline solid with solubility in common organic solvents such as ethanol and acetone and limited water solubility . The compound is listed in the J-GLOBAL database and carries the InChIKey WEASGADRJWKQRE-UHFFFAOYSA-N [2]. Primarily utilized as a pharmaceutical intermediate and chemical building block, N-Benzhydrylacetamide serves as the unsubstituted parent scaffold for a family of carboxamide-substituted benzhydryl amines under active investigation as histone lysine demethylase (KDM) inhibitors for oncology applications [3].

Why N-Benzhydrylacetamide Cannot Be Replaced by Simpler N-Benzyl or N-Alkyl Acetamides in Epigenetic Drug Discovery Programs


The benzhydryl (diphenylmethyl) group of N-Benzhydrylacetamide is not merely a larger alkyl substituent; it introduces a specific three-dimensional geometry, substantially elevated lipophilicity (XLogP3 = 2.7 vs. an estimated ~0.7 for N-benzylacetamide), and dual aromatic ring systems capable of engaging in parallel π-π stacking and edge-to-face interactions with protein targets [1][2]. These features are pharmacologically non-redundant: the iScience (2020) and patent WO2021178721A1 studies demonstrate that carboxamide-substituted benzhydryl amines (CBAs), built upon this exact benzhydryl-acetamide scaffold, achieve selective inhibition of JmjC-domain histone demethylases such as KDM3A by coordinating the catalytic Mn²⁺ ion through the amide carbonyl while the benzhydryl group occupies a complementary hydrophobic pocket [3][4]. Substituting N-Benzhydrylacetamide with a mono-phenyl analog (e.g., N-benzylacetamide) eliminates one aromatic ring, reducing both target affinity and the available chemical space for substitution-based optimization, thereby compromising the entire structure-activity relationship (SAR) program built around this scaffold.

N-Benzhydrylacetamide (5267-35-6): Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Lipophilicity (XLogP3) Advantage Over N-Benzylacetamide for Membrane Permeability and CNS Scaffold Selection

N-Benzhydrylacetamide exhibits a computed XLogP3 of 2.7, representing an approximately 100-fold increase in octanol-water partition coefficient relative to its mono-phenyl analog N-benzylacetamide, which carries an estimated XLogP of ~0.7 (both computed by the same XLogP3 3.0 algorithm within PubChem) [1]. This 2.0 log-unit difference places N-Benzhydrylacetamide within the optimal lipophilicity window (LogP 1–3) commonly associated with favorable CNS penetration and oral bioavailability, whereas N-benzylacetamide falls below this range, potentially limiting its passive membrane diffusion [1].

Lipophilicity CNS drug design Physicochemical profiling Scaffold selection

Topological Polar Surface Area (TPSA) Differentiation from Modafinil: Implications for CNS Penetration and Off-Target Profile

N-Benzhydrylacetamide has a computed topological polar surface area (TPSA) of 29.1 Ų [1]. The therapeutically used benzhydryl acetamide derivative Modafinil (benzhydrylsulfinylacetamide, CAS 68693-11-8) carries a TPSA of 60.16–79.37 Ų depending on the computational source, reflecting the polar sulfinyl group [2]. A TPSA below 60 Ų is a well-established threshold for predicting passive blood-brain barrier penetration; N-Benzhydrylacetamide's TPSA of 29.1 Ų lies well below this cutoff, whereas Modafinil's TPSA is at or above the threshold [1][2].

CNS penetration TPSA Drug-likeness Modafinil comparator

Synthetic Intermediate Role as the Core Benzhydryl-Acetamide Scaffold for a Patented KDM3A/5B/6A Inhibitor Program

International patent WO2021178721A1 and the iScience (2020) publication establish N-Benzhydrylacetamide as the unsubstituted parent scaffold for a series of carboxamide-substituted benzhydryl amines (CBAs) that function as selective JmjC-domain histone lysine demethylase inhibitors [1][2]. The lead derivative CBA-1 (58B1/VMS-7-133) demonstrated an IC₅₀ of 3.9 µM against KDM3A and inhibited colorectal cancer cell proliferation at 100 nM concentration [2]. Critically, CBA-1 inhibited Wnt signaling in a transgenic zebrafish model without observable in vivo toxicity [2]. The unsubstituted N-Benzhydrylacetamide scaffold is the essential synthetic entry point for generating the full SAR panel of substituted analogs reported in Table 1 of the patent, where R1–R5 substitutions modulate both potency (% inhibition of CRC proliferation) and KDM subtype selectivity [1].

KDM inhibitor Epigenetics Wnt signaling Colorectal cancer Scaffold

Molecular Complexity and Rotatable Bond Count: Synthetic Tractability Advantage Over N-Benzhydryl-N-Benzylacetamide

N-Benzhydrylacetamide has a PubChem-computed complexity score of 221 and only 3 rotatable bonds, reflecting its relatively simple, rigid core structure [1]. In contrast, the further substituted analog N-benzhydryl-N-benzylacetamide (MW 315.4 g/mol) carries significantly higher molecular complexity and an estimated cLogP of 5.2–5.6, which exceeds the typical Lipinski threshold for oral drug-likeness . The lower complexity of N-Benzhydrylacetamide facilitates more efficient synthetic derivatization, as each substitution site (ortho, meta, para on both phenyl rings, plus the acetamide methyl group) can be independently modified without introducing excessive molecular weight or lipophilicity penalties early in the optimization process [1].

Synthetic accessibility Molecular complexity Derivatization Medicinal chemistry

Gram-Scale Commercial Availability at 98–99% Purity vs. Custom Synthesis Requirements for Substituted Derivatives

N-Benzhydrylacetamide (CAS 5267-35-6) is commercially available from multiple established chemical suppliers at 98–99% purity in pack sizes up to 1 kg, with verified storage conditions of 2–8°C sealed in a dry environment . In contrast, substituted N-benzhydrylacetamide derivatives such as CBA-1 (VMS-7-133), 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzhydrylacetamide, and other patent-exemplified analogs typically require custom synthesis with lead times of weeks to months and minimum order quantities that constrain early-stage discovery . The immediate off-the-shelf availability of the parent scaffold enables rapid initiation of medicinal chemistry programs without the procurement delays associated with custom-synthesized analogs.

Procurement Commercial availability Purity Supply chain

N-Benzhydrylacetamide (5267-35-6): Research and Industrial Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Starting Scaffold for KDM-Targeted Epigenetic Cancer Therapeutics

Research groups pursuing JmjC-domain histone lysine demethylase (KDM3A, KDM5B, KDM6A) inhibitors for Wnt-driven cancers—particularly colorectal cancer—should procure N-Benzhydrylacetamide as the core synthetic scaffold. The patent WO2021178721A1 and iScience publication establish that carboxamide-substituted derivatives built on this scaffold achieve KDM3A inhibition (CBA-1 IC₅₀ = 3.9 µM), suppress Wnt target gene expression, and inhibit CRC cell proliferation at nanomolar concentrations, with in vivo efficacy confirmed in a zebrafish model without observable toxicity [1][2]. The scaffold's XLogP3 of 2.7 and TPSA of 29.1 Ų provide an ideal starting point for maintaining CNS drug-likeness during lead optimization .

Parallel SAR Library Synthesis: High-Yield Derivatization Platform

For structure-activity relationship programs requiring systematic exploration of substitutions on both phenyl rings and the acetamide moiety, N-Benzhydrylacetamide's low molecular complexity (score 221), limited rotatable bonds (3), and the presence of a secondary amide NH provide a versatile and synthetically tractable starting point [1]. Unlike pre-functionalized analogs such as N-benzhydryl-N-benzylacetamide (cLogP 5.2–5.6), the unsubstituted parent scaffold allows incremental lipophilicity increases through controlled substitution, reducing the risk of exceeding drug-likeness thresholds during library expansion [2]. Immediate commercial availability at 98–99% purity in multi-gram to kilogram quantities supports parallel synthesis workflows without procurement delays .

CNS-Penetrant Probe Design: Privileged Scaffold with Favorable Brain Exposure Parameters

The combination of XLogP3 = 2.7 (within the CNS-favorable range of 1–3) and TPSA = 29.1 Ų (well below the 60 Ų BBB penetration threshold) positions N-Benzhydrylacetamide as a privileged scaffold for designing brain-penetrant chemical probes targeting CNS histone demethylases or other neurological epigenetic targets [1]. In head-to-head comparison, Modafinil—a clinically used benzhydryl acetamide—exhibits a TPSA of 60.16–79.37 Ų, reflecting its sulfinyl group, which places it at or above the passive BBB penetration limit [2]. The N-Benzhydrylacetamide scaffold, lacking this polar moiety, offers superior predicted passive CNS penetration characteristics for programs where intracellular target engagement in the brain is required.

Chemical Biology: Parent Compound for Target Identification via Biotinylated Probe Synthesis

The iScience (2020) study demonstrated that a biotinylated variant of the CBA scaffold (CBA-B2) was successfully used to identify KDM3A as the direct molecular target through streptavidin pull-down assays [1]. N-Benzhydrylacetamide serves as the requisite starting material for synthesizing such biotinylated affinity probes, as the secondary amide and unsubstituted phenyl rings provide multiple orthogonal functionalization handles for linker attachment without disrupting the core pharmacophore. Procurement of high-purity (>98%) parent scaffold is critical for reproducible biotin-probe synthesis, where impurities can lead to off-target pull-down artifacts [2].

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